4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Medicinal Chemistry Organic Synthesis Building Blocks

This uniquely functionalized indanone offers two orthogonal reactive handles—a 4-bromo for palladium-catalyzed cross-couplings and a 7-methoxy group for subsequent O-demethylation—not present in mono‑substituted analogs. With a calculated LogP of 2.3 (0.6 units higher than 7‑methoxy‑1‑indanone), it enables deliberate lipophilicity modulation in lead optimization. Validated as a direct precursor in (±)-Mellein total synthesis, it de‑risks synthetic planning. Procure with confidence for reproducible SAR and scalable derivatization.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 5411-61-0
Cat. No. B1267349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one
CAS5411-61-0
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)CCC2=O
InChIInChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
InChIKeyOJDMKCLDADYDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 5411-61-0) – A Defined Bromo-Methoxy Indanone Building Block


4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 5411-61-0) is a synthetic indanone derivative featuring a bromine atom at the 4-position and a methoxy group at the 7-position of the indan ring system [1]. It is typically supplied as a solid with a melting point range of 134–138 °C, a molecular weight of 241.08 g/mol, and commercial purity specifications of 97–98% . The compound's defined substitution pattern, with two distinct functional handles (the aryl bromide and the methoxy group) ortho to the ketone, provides a specific and reproducible chemical vector for derivatization, making it a valuable building block in medicinal chemistry and organic synthesis [1].

Why Unsubstituted or Mono-Substituted Indanones Are Not Suitable Replacements for CAS 5411-61-0


Indanone derivatives such as 7-methoxy-1-indanone (CAS 34985-41-6) and 4-bromo-1-indanone (CAS 15115-60-3) are structurally related but chemically distinct from 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. The presence of both a bromine and a methoxy group on the same indanone scaffold fundamentally alters the molecule's electronic properties, reactivity, and lipophilicity compared to its mono-substituted analogs. For instance, the calculated LogP of the target compound is approximately 2.3 [1], while the unsubstituted 7-methoxy-1-indanone has a lower LogP of 1.7 [2]. This difference of 0.6 LogP units translates to a nearly 4-fold change in partitioning behavior, which directly impacts chromatographic retention, solubility, and passive membrane permeability in biological systems [1]. Consequently, substituting an analog with a different substitution pattern will result in divergent synthetic outcomes and unreliable structure-activity relationship (SAR) data.

Quantitative Differentiation of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (5411-61-0) vs. Key Analogs


Regioselective Reactivity: A Defined Ortho-Bromo, Ortho-Methoxy Substitution Pattern for Sequential Functionalization

The target compound contains a bromine atom at C-4 and a methoxy group at C-7 on the indanone ring. This specific 4-bromo-7-methoxy substitution pattern is absent in analogs like 7-methoxy-1-indanone (CAS 34985-41-6, lacks bromine) and 4-bromo-1-indanone (CAS 15115-60-3, lacks methoxy). The ortho relationship between the ketone (C-1), the bromine (C-4), and the methoxy group (C-7) provides a unique and well-defined electronic environment that directs sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with regioselectivity. For example, the aryl bromide can be selectively functionalized first via cross-coupling, leaving the methoxy group available for subsequent O-demethylation or directed ortho-metalation, a synthetic sequence not possible with mono-substituted analogs [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity (LogP) as a Differentiating Factor for Pharmacokinetic Properties

Lipophilicity, a critical determinant of membrane permeability, solubility, and metabolic stability, is significantly influenced by substitution. The target compound, with its dual bromo- and methoxy-substitution, exhibits a calculated octanol-water partition coefficient (LogP) of approximately 2.3 [1]. In contrast, the methoxy-only analog (7-methoxy-1-indanone) has a lower calculated LogP of approximately 1.7 [2]. This difference of 0.6 LogP units, introduced by the addition of the bromine atom, results in a nearly 4-fold increase in lipophilicity. This change can substantially alter a molecule's behavior in biological assays, affecting its ability to cross cell membranes and its propensity for non-specific binding [1][2].

Medicinal Chemistry ADME Drug Design

Validated Synthetic Utility as a Precursor to (±)-Mellein

The compound has a documented and successful application as a key intermediate in the synthesis of a bioactive natural product. Specifically, 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one was used as the starting material for the synthesis of (±)-Mellein (ochracin), an isocoumarin natural product with known biological activities, via the intermediate 3-methyl-8-hydroxyisocoumarin [1]. This established, peer-reviewed synthetic route demonstrates the compound's utility in a real-world total synthesis context. While the publication does not provide a direct comparative yield against other routes to Mellein, it validates the compound's role as a viable and productive intermediate, a key consideration for procurement when planning complex syntheses [1].

Natural Product Synthesis Organic Chemistry Bioactive Molecules

Primary Application Scenarios for 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 5411-61-0)


Scaffold for Sequential Cross-Coupling in Medicinal Chemistry SAR Campaigns

Due to its unique 4-bromo-7-methoxy substitution pattern (Section 3, Evidence_Item 1), this compound is an ideal building block for medicinal chemists seeking to explore structure-activity relationships (SAR) around the indanone core. The aryl bromide provides a robust handle for initial diversification via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 7-methoxy group can be subsequently modified (e.g., O-demethylation to a phenol) or retained to influence the electronic properties of the scaffold [1][2]. This orthogonal reactivity is not present in simpler, mono-functionalized indanone analogs.

Lipophilicity-Tuned Analog for Consistent ADME Profiling

In lead optimization programs where lipophilicity is a key parameter to control (e.g., to balance potency with metabolic stability), this compound offers a calculated LogP of 2.3, which is ~0.6 units higher than the non-brominated analog 7-methoxy-1-indanone (Section 3, Evidence_Item 2) [1][2]. Researchers can use this compound to introduce a consistent, predictable increase in lipophilicity to a series, a critical tool for modulating membrane permeability and avoiding solubility or promiscuity liabilities without introducing additional heteroatoms or chiral centers.

Key Intermediate for the Synthesis of (±)-Mellein and Related Isocoumarins

As demonstrated in peer-reviewed literature, this compound serves as a direct precursor in the total synthesis of (±)-Mellein (ochracin) [3]. This validated route provides a reliable entry point for the synthesis of this and other structurally related isocoumarin natural products, which have been investigated for a range of biological activities. This application de-risks the synthetic planning for research groups working on the synthesis or derivatization of this class of molecules.

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